3-Octylquinolin-2(1H)-one
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Overview
Description
3-Octylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by an octyl group attached to the third position of the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylquinolin-2(1H)-one typically involves the condensation of aniline derivatives with octanal under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinolinone oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinolinone oxides.
Reduction: Dihydroquinolinones.
Substitution: Halogenated, nitrated, or sulfonated quinolinones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Octylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
2-Quinolone: Lacks the octyl group, making it less hydrophobic.
4-Hydroxyquinoline: Contains a hydroxyl group, altering its reactivity and solubility.
8-Hydroxyquinoline: Known for its metal-chelating properties, differing from the octyl-substituted quinolinone.
Uniqueness: 3-Octylquinolin-2(1H)-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other quinolinones and contributes to its specific applications and reactivity.
Biological Activity
3-Octylquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a quinoline ring with an octyl substituent at the 3-position. The synthesis of this compound typically involves the condensation of 2-aminobenzaldehyde with octanoic acid derivatives, followed by cyclization to form the quinoline structure. Recent advancements in synthetic methods have improved yields and reduced reaction times, making it more accessible for biological evaluations.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity against various cancer cell lines. For instance, studies have reported its efficacy against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
PC-3 | 28 | Inhibition of cell proliferation |
The compound's ability to inhibit key proteins involved in cell cycle regulation, such as CDK4, has been highlighted. This inhibition leads to a decrease in cell viability and promotes apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses significant antibacterial effects, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 25 µg/mL |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Anticancer Efficacy : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced early and late apoptosis.
- Antimicrobial Efficacy Assessment : A recent investigation into the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of bacteria. The study employed disk diffusion methods to determine susceptibility patterns, demonstrating notable zones of inhibition.
Properties
CAS No. |
647836-53-1 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19) |
InChI Key |
PXIGNOQGFQFAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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